4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 339279-22-0
VCID: VC4564827
InChI: InChI=1S/C19H16Cl2N2OS/c1-24-11-16-10-18(23-19(22-16)13-5-3-2-4-6-13)25-12-14-7-8-15(20)9-17(14)21/h2-10H,11-12H2,1H3
SMILES: COCC1=CC(=NC(=N1)C2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C19H16Cl2N2OS
Molecular Weight: 391.31

4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine

CAS No.: 339279-22-0

Cat. No.: VC4564827

Molecular Formula: C19H16Cl2N2OS

Molecular Weight: 391.31

* For research use only. Not for human or veterinary use.

4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine - 339279-22-0

Specification

CAS No. 339279-22-0
Molecular Formula C19H16Cl2N2OS
Molecular Weight 391.31
IUPAC Name 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine
Standard InChI InChI=1S/C19H16Cl2N2OS/c1-24-11-16-10-18(23-19(22-16)13-5-3-2-4-6-13)25-12-14-7-8-15(20)9-17(14)21/h2-10H,11-12H2,1H3
Standard InChI Key MKXWFALXVDJEOU-UHFFFAOYSA-N
SMILES COCC1=CC(=NC(=N1)C2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₉H₁₆Cl₂N₂OS, with a molecular weight of 391.31 g/mol. Its IUPAC name, 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine, reflects the positions of its functional groups:

  • A 2,4-dichlorobenzyl group attached via a sulfur atom at the 4-position of the pyrimidine ring.

  • A methoxymethyl substituent at the 6-position.

  • A phenyl ring at the 2-position.

The SMILES notation (COCC1=CC(=NC(=N1)C2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl) and InChIKey (MKXWFALXVDJEOU-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.339279-22-0
Molecular FormulaC₁₉H₁₆Cl₂N₂OS
Molecular Weight391.31 g/mol
IUPAC Name4-[(2,4-Dichlorophenyl)methylsulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine
SMILESCOCC1=CC(=NC(=N1)C2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl
InChIKeyMKXWFALXVDJEOU-UHFFFAOYSA-N

Synthesis and Modification Strategies

General Pyrimidine Synthesis Pathways

Pyrimidine derivatives are typically synthesized via condensation reactions between β-dicarbonyl compounds and nitrogen-containing precursors such as urea, thiourea, or guanidine. For example, α-bromomethylbenzylketones can react with amidines to form substituted pyrimidines, with subsequent modifications introducing functional groups like sulfanyl or methoxymethyl moieties.

Physicochemical Properties

Solubility and Stability

Functional GroupPotential Biological Role
2,4-Dichlorobenzyl sulfanylElectrophilic targeting of thiols
MethoxymethylSolubility modulation
2-PhenylHydrophobic binding interactions

Research Gaps and Future Directions

Priority Areas for Investigation

  • Synthetic Optimization: Develop scalable routes with higher yields and purity.

  • Pharmacological Screening: Evaluate cytotoxicity, antimicrobial activity, and kinase inhibition profiles.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to identify critical pharmacophores.

Analytical Challenges

  • Solubility enhancement through prodrug strategies or formulation with surfactants.

  • Metabolic stability studies to assess susceptibility to hepatic oxidation or hydrolysis.

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